Cas no 80980-89-8 (4-(4-Bromophenyl)piperidine)

4-(4-Bromophenyl)piperidine structure
4-(4-Bromophenyl)piperidine structure
상품 이름:4-(4-Bromophenyl)piperidine
CAS 번호:80980-89-8
MF:C11H14BrN
메가와트:240.139562129974
MDL:MFCD03426370
CID:60280
PubChem ID:2757159

4-(4-Bromophenyl)piperidine 화학적 및 물리적 성질

이름 및 식별자

    • 4-(4-Bromophenyl)piperidine
    • 4-(4'-Bromophenyl)piperidine
    • Piperidine,4-(4-bromophenyl)-
    • 4-(4-bromo-phenyl)-piperidine
    • Piperidine, 4-(4-bromophenyl)-
    • PubChem6854
    • KSC497Q7P
    • 4-(4-Bromo-phenyl)piperidineHCl
    • ZKABWLFDCJKQRE-UHFFFAOYSA-N
    • STK503557
    • AB14852
    • VP80162
    • SY015364
    • BC003195
    • 4-(4-Bromophenyl)piperidine, AldrichCPR
    • 4-(4'-bromophenyl)piperidine, AldrichCPR
    • AC-6296
    • FT-0641792
    • A9974
    • SCHEMBL181015
    • DTXSID20373748
    • BB 0254931
    • EN300-116812
    • FS-1278
    • 4-(4'-Bromophenyl)piperidine;4-(4-Bromophenyl)piperidine
    • MFCD03426370
    • 80980-89-8
    • Q-103056
    • CS-W018679
    • AKOS012457839
    • 4-(4-Bromophenyl)piperidine (ACI)
    • MDL: MFCD03426370
    • 인치: 1S/C11H14BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2
    • InChIKey: ZKABWLFDCJKQRE-UHFFFAOYSA-N
    • 미소: BrC1C=CC(C2CCNCC2)=CC=1

계산된 속성

  • 정밀분자량: 239.03100
  • 동위원소 질량: 239.031
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 146
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.7
  • 토폴로지 분자 극성 표면적: 12

실험적 성질

  • 색과 성상: White to Yellow Solid
  • 밀도: 1.313
  • 융해점: 233-235 °C
  • 비등점: 307.6℃ at 760 mmHg
  • 플래시 포인트: 139.9℃
  • 굴절률: 1.553
  • PSA: 12.03000
  • LogP: 3.24490

4-(4-Bromophenyl)piperidine 보안 정보

4-(4-Bromophenyl)piperidine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM120224-5g
4-(4-Bromophenyl)piperidine
80980-89-8 95%+
5g
$148 2024-07-23
eNovation Chemicals LLC
D554182-1g
4-(4-BroMophenyl)piperidine
80980-89-8 97%
1g
$549 2024-05-24
Enamine
EN300-116812-0.05g
4-(4-bromophenyl)piperidine
80980-89-8 95%
0.05g
$19.0 2023-06-08
Enamine
EN300-116812-0.25g
4-(4-bromophenyl)piperidine
80980-89-8 95%
0.25g
$24.0 2023-06-08
Enamine
EN300-116812-0.5g
4-(4-bromophenyl)piperidine
80980-89-8 95%
0.5g
$38.0 2023-06-08
eNovation Chemicals LLC
Y1129102-100g
4-(4-Bromo-phenyl)-piperidine
80980-89-8 95%
100g
$1970 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
037289-500mg
4-(4-Bromophenyl)piperidine
80980-89-8
500mg
649CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MQ860-1g
4-(4-Bromophenyl)piperidine
80980-89-8 98%
1g
327.0CNY 2021-07-12
TRC
B020810-2000mg
4-(4-Bromophenyl)piperidine
80980-89-8
2g
$ 400.00 2022-06-07
ChemScence
CS-W018679-5g
4-(4-Bromophenyl)piperidine
80980-89-8 99.60%
5g
$135.0 2022-04-26

4-(4-Bromophenyl)piperidine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
참조
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3
Brawn, Ryan A. ; et al, ACS Medicinal Chemistry Letters, 2021, 12(1), 93-98

합성 방법 2

반응 조건
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Rhodium Solvents: Methanol ;  24 h, 100 psi, rt
참조
Structure-Based Design of 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-Biphenyl Derivatives as P2Y14 Receptor Antagonists
Junker, Anna; et al, Journal of Medicinal Chemistry, 2016, 59(13), 6149-6168

합성 방법 3

반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran ;  120 min, 4 °C; overnight
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  4 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water
3.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, 1 atm, rt
3.2 Reagents: Sodium hydroxide Solvents: Water
참조
Structural changes of benzylether derivatives of vesamicol and their influence on the binding selectivity to the vesicular acetylcholine transporter
Wenzel, Barbara; et al, European Journal of Medicinal Chemistry, 2005, 40(12), 1197-1205

합성 방법 4

반응 조건
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, 1 atm, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
참조
Structural changes of benzylether derivatives of vesamicol and their influence on the binding selectivity to the vesicular acetylcholine transporter
Wenzel, Barbara; et al, European Journal of Medicinal Chemistry, 2005, 40(12), 1197-1205

합성 방법 5

반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, 1 atm, rt
2.2 Reagents: Sodium hydroxide Solvents: Water
참조
Structural changes of benzylether derivatives of vesamicol and their influence on the binding selectivity to the vesicular acetylcholine transporter
Wenzel, Barbara; et al, European Journal of Medicinal Chemistry, 2005, 40(12), 1197-1205

합성 방법 6

반응 조건
1.1 Reagents: Trifluoroacetic acid ;  rt; 3 h, 90 °C
2.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Rhodium Solvents: Methanol ;  24 h, 100 psi, rt
참조
Structure-Based Design of 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-Biphenyl Derivatives as P2Y14 Receptor Antagonists
Junker, Anna; et al, Journal of Medicinal Chemistry, 2016, 59(13), 6149-6168

4-(4-Bromophenyl)piperidine Raw materials

4-(4-Bromophenyl)piperidine Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:80980-89-8)4-(4-Bromophenyl)piperidine
A9974
순결:99%/99%
재다:25g/100g
가격 ($):276.0/1104.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:80980-89-8)4-(4'-Bromophenyl)piperidine
1688917
순결:98%
재다:Company Customization
가격 ($):문의